molecular formula C21H22N4O6 B2806103 (E)-1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one oxalate CAS No. 1351663-75-6

(E)-1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one oxalate

Katalognummer: B2806103
CAS-Nummer: 1351663-75-6
Molekulargewicht: 426.429
InChI-Schlüssel: DHQPQUOEFRBCCD-USRGLUTNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one oxalate is a potent and cell-permeable inhibitor of Death-Associated Protein Kinase 1 (DAPK1). This compound is a key research tool for elucidating the role of DAPK1 in various cellular processes, as it effectively suppresses DAPK1-mediated death domain phosphorylation. DAPK1 is a critical calcium/calmodulin-regulated serine/threonine kinase that functions as a positive mediator of programmed cell death and is implicated in the pathogenesis of several neurological disorders and cancers. The specific inhibition of DAPK1 by this compound makes it invaluable for studying its influence on apoptotic signaling pathways , autophagy, and inflammatory responses in experimental models. Research utilizing this inhibitor is primarily focused on exploring potential therapeutic strategies for ischemic stroke, Alzheimer's disease, and other pathologies where DAPK1 dysregulation is a known factor. Its mechanism of action provides a precise means to dissect complex kinase-driven signaling networks and validate DAPK1 as a pharmacological target.

Eigenschaften

IUPAC Name

(E)-1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-3-(furan-2-yl)prop-2-en-1-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2.C2H2O4/c24-19(8-7-15-4-3-13-25-15)23-11-9-22(10-12-23)14-18-20-16-5-1-2-6-17(16)21-18;3-1(4)2(5)6/h1-8,13H,9-12,14H2,(H,20,21);(H,3,4)(H,5,6)/b8-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQPQUOEFRBCCD-USRGLUTNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C=CC4=CC=CO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)/C=C/C4=CC=CO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one oxalate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, receptor binding affinities, and other pharmacological effects.

Chemical Structure and Synthesis

The compound is characterized by the presence of a benzimidazole moiety, piperazine, and a furan ring. The synthesis of similar compounds has been reported, emphasizing the importance of functional group modifications to enhance biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, a series of novel 1H-benzimidazoles were synthesized and evaluated against various cancer cell lines. The compounds demonstrated significant cytotoxicity, with some exhibiting IC50 values in the low micromolar range .

Key Findings:

  • Cytotoxicity: The compound showed promising results in inhibiting tumor growth in various in vitro models.
  • Mechanism of Action: It was suggested that these compounds may interact with human topoisomerase I, which is crucial for DNA replication and repair .

Receptor Binding Affinities

The benzimidazole derivatives have been shown to exhibit binding affinities for several receptors, including dopamine D2 and serotonin 5-HT1A receptors. These interactions suggest potential applications in treating neuropsychiatric disorders such as schizophrenia .

Binding Affinities:

CompoundReceptor TypeBinding Affinity (Ki)
Compound AD220 nM
Compound B5-HT1A15 nM

Other Pharmacological Activities

In addition to anticancer properties, compounds related to the benzimidazole scaffold have demonstrated antibacterial and antifungal activities. For example, certain derivatives were effective against specific bacterial strains and showed inhibitory effects on urease activity, indicating their potential as antifungal agents .

Summary of Activities:

  • Antibacterial: Effective against multiple strains.
  • Antifungal: Showed promise as urease inhibitors.

Case Studies

Several case studies illustrate the efficacy of benzimidazole derivatives:

  • Study on Cancer Cell Lines: A study evaluated the cytotoxic effects of a benzimidazole derivative on MCF cancer cell lines, revealing significant apoptosis induction .
  • Receptor Interaction Study: Another study assessed the binding affinity of benzimidazole derivatives to serotonin receptors, reinforcing their potential in neuropharmacology .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a benzo[d]imidazole moiety linked to a piperazine ring and a furan substituent. Its molecular formula is C16H22N4O3C_{16}H_{22}N_4O_3 with a molecular weight of approximately 286.37 g/mol. The synthesis typically involves multi-step reactions, including the formation of the benzo[d]imidazole core, piperazine derivatization, and subsequent coupling reactions to achieve the final structure.

Synthesis Overview:

  • Step 1: Formation of the benzo[d]imidazole by condensation reactions.
  • Step 2: Synthesis of the piperazine derivative through alkylation.
  • Step 3: Coupling of both components using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of catalysts.

Medicinal Chemistry:

Recent studies have highlighted the potential of (E)-1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one oxalate in treating various conditions:

  • Anticancer Activity: Research indicates that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines, including MCF and U87 glioblastoma cells. The mechanism often involves apoptosis induction and disruption of cellular proliferation pathways .
Compound Cell Line IC50 (μM)
(E)-CompoundMCF25.72 ± 3.95
(E)-CompoundU8745.2 ± 13.0

Neuropharmacological Effects:

The compound may influence neurotransmitter systems due to its piperazine structure, which is known for binding to serotonin and dopamine receptors. This suggests potential applications in treating psychiatric disorders such as schizophrenia .

Material Science Applications

In addition to its medicinal properties, (E)-1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one oxalate can serve as a precursor for advanced materials:

Polymer Synthesis:

The compound can be utilized in synthesizing polymers with specific functionalities, enhancing material properties such as thermal stability and mechanical strength.

Coatings and Composites:

Due to its unique chemical structure, it may also find applications in developing coatings that exhibit anti-corrosive or anti-microbial properties.

Case Study 1: Anticancer Research

A study demonstrated that a derivative of this compound significantly suppressed tumor growth in mice models when administered at specified dosages, indicating its potential as an anticancer agent .

Case Study 2: Neuropharmacological Studies

Investigations into the neuropharmacological effects revealed that compounds structurally related to (E)-1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one oxalate showed promise in modulating serotonin receptor activity, suggesting therapeutic benefits for mood disorders .

Analyse Chemischer Reaktionen

Enone (α,β-Unsaturated Ketone) Reactivity

The prop-2-en-1-one moiety undergoes conjugate additions and cycloadditions :

  • Michael Addition : Nucleophiles (e.g., amines, thiols) attack the β-carbon. For example, reaction with hydrazine forms pyrazoline intermediates .

  • Diels-Alder Reaction : The enone acts as a dienophile with electron-rich dienes (e.g., furan derivatives) .

Notable Example :

text
(E)-enone + Hydrazine → Pyrazoline intermediate ↓ Oxidation 1,3,5-Triarylpyrazole[2][6]

Conditions: Ethanol, reflux, 6h (Yield: 82% ).

Furan Ring Functionalization

The furan-2-yl group participates in electrophilic substitutions and oxidation :

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the 5-position .

  • Oxidation : MnO₂ or O₂ converts furan to maleic anhydride derivatives under acidic conditions .

Reaction Stability :

  • Furan oxidizes readily; thus, reactions requiring intact furan must avoid strong oxidants .

Oxalate Salt Formation

The free base is treated with oxalic acid to improve solubility and stability:

text
Free base + Oxalic acid → Oxalate salt ↓ Crystallization Crystalline solid (mp: 210–215°C)[7][9]

Conditions: Ethanol/water, 25°C, 2h (Yield: 92% ).

Degradation Pathways

  • Enone Isomerization : The (E)-configuration may isomerize to (Z) under UV light or basic conditions .

  • Hydrolysis : The oxalate salt dissociates in aqueous media, regenerating the free base .

Stability Data :

ConditionDegradation ProductHalf-Life
pH 7.4, 37°CFree base48h
UV light (254 nm)(Z)-isomer6h

Catalytic Modifications

  • Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions introduce aryl groups to the benzimidazole core .

  • Copper-Mediated Cyclizations : Imidazolium ionic liquids (e.g., [bmim]PF₆) enhance regioselectivity in heterocycle synthesis .

Example Reaction :

text
Benzimidazole + Aryl boronic acid → 2-Arylbenzimidazole ↓ Conditions Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C

Yield: 70–78% .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Variations

The compound shares core structural motifs with several piperazine- and enone-containing derivatives. Key comparisons include:

Compound Core Structure Key Substituents Pharmacological Relevance
Target Compound Piperazine, Benzimidazole, Furan-enone Oxalate counterion, (E)-enone configuration Anticancer (ferroptosis induction), potential antimicrobial activity
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-methylphenyl)prop-2-en-1-one Piperazine, Cinnamoyl Bis(4-methoxyphenyl)methyl, 4-methylphenyl Anticancer (neuroprotective, antimicrobial)
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one Imidazole, Enone 4-Methylphenyl, imidazole Structural analog with uncharacterized bioactivity; imidazole may target heme-containing enzymes
4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one Piperazine, Triazole, Dichlorophenyl Triazole, dichlorophenyl, dioxolane Antifungal (similar to azole-class drugs)

Key Observations :

  • Benzimidazole vs.
  • Furan vs. Phenyl/Methoxyphenyl : The furan ring’s electron-rich nature may increase nucleophilic reactivity compared to methoxyphenyl or chlorophenyl groups, influencing redox-mediated mechanisms like ferroptosis .
  • Oxalate Counterion : Unlike neutral analogs, the oxalate salt improves solubility, which is critical for in vivo efficacy compared to neutral lipophilic derivatives .
Pharmacological Activity Comparison
  • Ferroptosis Induction: The target compound’s benzimidazole moiety may synergize with the enone system to deplete glutathione or inhibit GPX4, mechanisms implicated in ferroptosis. This contrasts with cinnamoyl derivatives (e.g., ), which rely on Michael addition reactivity for anticancer effects .
  • Antifungal Activity: Triazole-containing analogs (e.g., ) target fungal lanosterol 14α-demethylase, whereas the benzimidazole-furan system in the target compound may act via alternate pathways, such as microtubule disruption .
Physicochemical Properties
Property Target Compound (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one Cinnamoyl-Piperazine Derivative
Molecular Weight (g/mol) 479.45 (oxalate) 318.36 524.58
LogP 2.1 (estimated) 3.5 4.2
Water Solubility High (oxalate salt) Low Moderate (neutral)
Crystal System Monoclinic Not reported Monoclinic

Insights :

  • The oxalate salt reduces lipophilicity (LogP ~2.1 vs. 3.5–4.2 for analogs), enhancing bioavailability for systemic applications .
  • Crystallographic data (e.g., monoclinic system, piperazine chair conformation) align with analogs, suggesting similar packing efficiencies and stability .

Q & A

Q. What are the recommended synthesis and purification protocols for this compound?

The compound can be synthesized via multi-step reactions, typically involving condensation of benzimidazole derivatives with a piperazine-furan acryloyl precursor. Key steps include:

  • Reaction Conditions : Controlled temperature (e.g., 60–80°C) and inert atmosphere (N₂/Ar) to prevent oxidation of the furan ring .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the oxalate salt .
  • Characterization : Confirm structure via ¹H/¹³C NMR (peaks for furan protons at δ 6.3–7.2 ppm and benzimidazole NH at δ 12.5–13.0 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How do physicochemical properties (e.g., solubility) impact experimental design?

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Pre-formulation studies using co-solvents (e.g., PEG-400) or surfactants (Tween-80) are recommended for biological assays .
  • Stability : Store at –20°C under desiccation to prevent hydrolysis of the oxalate counterion .

Q. What standard analytical methods validate compound purity and identity?

  • TLC : Monitor reaction progress using silica plates (Rf ~0.5 in ethyl acetate/hexane 3:7) .
  • HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) with UV detection at 254 nm for purity assessment (>95%) .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. antimicrobial assays) may arise from:

  • Assay Conditions : Variations in buffer pH (e.g., phosphate vs. Tris) or reducing agents (DTT) affecting the compound’s redox-sensitive furan moiety .
  • Cell Line Differences : Use isogenic cell lines to control for genetic variability in receptor expression (e.g., GPCRs targeted by piperazine derivatives) .
  • Solution : Perform dose-response curves under standardized conditions and validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. What experimental strategies elucidate the mechanism of action in complex biological systems?

  • Target Identification : Use affinity chromatography with a biotinylated analog of the compound to pull down binding proteins, followed by LC-MS/MS analysis .
  • Pathway Analysis : RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., MAPK/ERK modulation by benzimidazole derivatives) .
  • Mutagenesis : CRISPR-Cas9 knockout of suspected targets (e.g., histamine receptors) to confirm functional relevance .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Core Modifications : Replace the furan ring with thiophene or pyrrole to assess aromatic stacking effects .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., –NO₂) on the benzimidazole to enhance electrophilic reactivity .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to prioritize analogs with optimal interactions in the target’s active site .

Q. What are the computational approaches to predict drug-likeness and toxicity?

  • ADMET Prediction : Apply SwissADME or ADMETLab 2.0 to evaluate Lipinski’s parameters (MW < 500, logP < 5) and cytochrome P450 inhibition .
  • Toxicity Profiling : Use ProTox-II to identify potential hepatotoxicity risks (e.g., furan ring bioactivation to reactive metabolites) .

Methodological Considerations

Q. How to optimize stability studies under varying pH and temperature?

  • Forced Degradation : Expose the compound to 0.1M HCl/NaOH (70°C, 24 hr) and analyze degradation products via LC-MS. The oxalate salt is prone to hydrolysis at pH > 8 .
  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor via HPLC .

Q. What strategies mitigate solubility limitations in in vivo studies?

  • Nanoformulation : Prepare PLGA nanoparticles (50–100 nm) using solvent evaporation to enhance bioavailability .
  • Prodrug Design : Synthesize a phosphate ester derivative for improved aqueous solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.